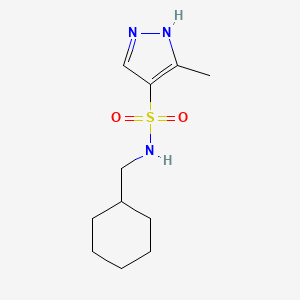![molecular formula C11H11N3O4S B7559469 2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPAABA and is a member of the sulfonamide family of compounds. MPAABA has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of MPAABA is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. MPAABA may also work by inhibiting the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that MPAABA has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAABA in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, MPAABA has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using MPAABA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are a number of future directions for the study of MPAABA. One area of interest is the development of new derivatives of MPAABA that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPAABA and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of MPAABA involves the reaction of 2-aminobenzoic acid with methyl(1H-pyrazol-4-ylsulfonyl) chloride in the presence of a base. This reaction results in the formation of MPAABA as a white crystalline solid.
Scientific Research Applications
MPAABA has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that MPAABA has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPAABA has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-14(19(17,18)8-6-12-13-7-8)10-5-3-2-4-9(10)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEFLOHMBFCTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)